3-Chloropropyl 2-fluorophenyl sulfide
Description
3-Chloropropyl 2-fluorophenyl sulfide is an organosulfur compound characterized by a sulfide group (-S-) linking a 3-chloropropyl chain and a 2-fluorophenyl aromatic ring. The fluorine substituent on the aromatic ring distinguishes it from common sulfur mustard-related sulfides, which typically feature aliphatic chlorine substituents. This fluorinated aromatic moiety may influence its chemical reactivity, stability, and biological interactions compared to purely aliphatic chlorinated analogs.
Properties
Molecular Formula |
C9H10ClFS |
|---|---|
Molecular Weight |
204.69 g/mol |
IUPAC Name |
1-(3-chloropropylsulfanyl)-2-fluorobenzene |
InChI |
InChI=1S/C9H10ClFS/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 |
InChI Key |
QQAGUPCXMFMROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, compositional, and functional differences between 3-chloropropyl 2-fluorophenyl sulfide and closely related compounds identified in sulfur mustard formulations and degradation studies:
Key Comparative Insights:
Structural Differences: Unlike purely aliphatic chlorinated sulfides (e.g., 71784-01-5, 22535-54-2), this compound incorporates an aromatic ring. Symmetrical sulfides (e.g., bis(3-chloropropyl)sulfide) exhibit higher thermal stability due to balanced molecular geometry, whereas asymmetrical analogs (e.g., 114811-35-7) display varied reactivity patterns .
Environmental and Biological Behavior :
- Chlorinated aliphatic sulfides (e.g., 71784-01-5) are hydrolysis-prone, forming less toxic thiodiglycol derivatives . The fluorinated aromatic variant may resist hydrolysis, leading to environmental persistence.
- Sulfur mustard degradation products like 1,4-dithiane (CAS 505-29-3) and hemimustard-thiodiglycol aggregates share low acute toxicity but pose chronic risks due to bioaccumulation . The fluorinated compound’s toxicity remains uncharacterized but could differ due to fluorophenyl interactions with biological targets.
Analytical Detection :
- Chlorinated sulfides in HD mixtures are typically quantified via gas chromatography-mass spectrometry (GC-MS) . The aromatic fluorine in this compound would necessitate modified detection protocols, such as fluorine-specific detectors or NMR spectroscopy.
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